

A Comparative Guide to Analytical Methods for the Quantification of Escitalopram Oxalate

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Compound of Interest

Compound Name: *Escitalopram Oxalate*

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This guide provides a detailed comparison of various analytical methods for the quantification of **Escitalopram Oxalate**, a widely used selective serotonin reuptake inhibitor (SSRI). The objective is to offer a comprehensive overview of the performance and experimental protocols of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the quantitative performance characteristics of different validated methods for **Escitalopram Oxalate** analysis.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Mobile Phase	Acetonitrile:Acetate buffer (pH 4.6) (30:70)[1]	Acetonitrile:Methanol:OPA buffer (pH 6) (20:25:55) [2]	Acetonitrile:Potassium dihydrogen orthophosphate (60:40)[3]	Buffer:Acetonitrile:Methanol (670:280:50)[4]
Column	Inertsil C8 (4.6 x 250 mm, 5 µm) [1]	C18 (250 x 4.6 mm, 5 µm)[2]	C18 (250 x 4.6 mm)[3]	Inertsil ODS-2 (250 x 4.6 mm, 5µm)[4]
Detection Wavelength	239 nm[1]	220 nm[2]	254 nm[3]	238 nm[4]
Linearity Range	10-800 µg/mL[1]	10-50 µg/mL[2]	20-120 µg/mL[3]	50-200 µg/mL[4]
Correlation Coefficient (r ²)	0.9999[1]	>0.99[2]	>0.99[3]	Not Reported
LOD	0.94 ng[1]	Not Reported	0.085 µg/mL[3]	Not Reported
LOQ	Not Reported	Not Reported	0.283 µg/mL[3]	Not Reported
Accuracy (% Recovery)	Not Reported	Not Reported	99.8%[3]	Not Reported
Precision (%RSD)	0.39% (Intra-day), 0.77% (Inter-day)[1]	<2%[2]	<2%[3]	Not Reported

Table 2: UV-Spectrophotometric Methods

Parameter	Method 1	Method 2	Method 3	Method 4
Solvent/Medium	Phosphate buffer (pH 7.4)[5]	Methanol:Phosphate buffer (pH 7.4) [1:1][5]	Methanol:Distilled Water (1:3)[6]	Methanol:0.1N HCl (1:2)[6]
Detection Wavelength (λ_{max})	Not Reported	Not Reported	243 nm[6]	240 nm[6]
Linearity Range	1-24 $\mu\text{g/mL}$ [5]	1-24 $\mu\text{g/mL}$ [5]	1-24 $\mu\text{g/mL}$ [6]	1-24 $\mu\text{g/mL}$ [6]
Correlation Coefficient (r^2)	0.9998[5]	0.9998[5]	0.9998[6]	0.9998[6]
LOD	0.348 $\mu\text{g/mL}$ [5]	0.273 $\mu\text{g/mL}$ [5]	0.348 $\mu\text{g/mL}$ [6]	0.273 $\mu\text{g/mL}$ [6]
LOQ	1.046 $\mu\text{g/mL}$ [5]	0.823 $\mu\text{g/mL}$ [5]	1.046 $\mu\text{g/mL}$ [6]	0.823 $\mu\text{g/mL}$ [6]
Accuracy (% Recovery)	High[5]	High[5]	High[6]	High[6]
Precision (%RSD)	< 2%[5]	< 2%[5]	< 2%[6]	< 2%[6]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods

Parameter	Method 1	Method 2
Mobile Phase	Chloroform:Methanol (4:6 v/v) [7][8]	Toluene:Acetone:Ethanol:Ammonia (5:1:1:0.2 v/v/v/v)[9]
Stationary Phase	Silica gel 60 F254 aluminum plates[7][8]	TLC aluminum plates precoated with silica gel 60F-254[9]
Detection Wavelength	254 nm[7][8]	239 nm[9]
Linearity Range	3-7 µg/spot [7][8]	200–1200 ng/spot[9]
Correlation Coefficient (r ²)	0.998[7][8]	0.9987[9]
LOD	500 ng/spot[7][8]	20 ng/spot[9]
LOQ	1000 ng/spot[7][8]	50 ng/spot[9]
Accuracy (% Recovery)	Not Reported	Not Reported
Precision (%RSD)	Not Reported	Not Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

HPLC Method 1 Protocol[1]

- Chromatographic Conditions:
 - Column: Inertsil C8 (4.6 mm × 250 mm, 5 µm).
 - Mobile Phase: A mixture of acetonitrile and acetate buffer solution in a 30:70 ratio. The acetate buffer is prepared by dissolving 1 g of sodium acetate and 6 mL of triethylamine in 1000 mL of water, with the pH adjusted to 4.6 using acetic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 239 nm.

- Column Temperature: 40 °C.
- Standard Solution Preparation:
 - A standard stock solution of **Escitalopram Oxalate** is prepared and diluted to achieve concentrations within the linear range of 10-800 µg·mL⁻¹.
- Sample Preparation:
 - For tablet dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent, and diluted to fall within the calibrated range.

UV-Spectrophotometric Method 2 Protocol[5]

- Solvent Medium Preparation:
 - A 1:1 mixture of Methanol and Phosphate buffer (pH 7.4) is used as the solvent.
- Standard Stock Solution Preparation:
 - Accurately weigh 25 mg of **Escitalopram Oxalate** and transfer it to a 25 ml volumetric flask.
 - Add 20 ml of the solvent medium, shake for 5 minutes, and sonicate for 5 minutes to dissolve completely.
 - Make up the volume to 25 ml to obtain a concentration of 1 mg/ml.
- Working Standard Solution and Calibration Curve:
 - Prepare a working standard solution of 0.1 mg/ml by diluting the stock solution.
 - From the working standard, prepare a series of dilutions to cover the concentration range of 1-24 µg/ml.
 - Measure the absorbance of these solutions at the determined λ_{max} against a solvent blank.
- Sample Preparation from Tablets:

- Weigh and powder ten tablets.
- Transfer a quantity of powder equivalent to 50 mg of **Escitalopram Oxalate** into a 100 ml volumetric flask.
- Add the solvent medium, shake for 1 hour, and sonicate for 30 minutes.
- Make up the volume and filter the solution.
- Dilute the filtrate appropriately to obtain a concentration within the linear range.

HPTLC Method 2 Protocol[9]

- Chromatographic Conditions:
 - Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.
 - Mobile Phase: A mixture of toluene, acetone, ethanol, and ammonia in the ratio of 5:1:1:0.2 (v/v/v/v).
 - Chamber Saturation: The TLC chamber is saturated with the mobile phase for 20 minutes.
- Standard Solution Preparation:
 - Prepare a standard stock solution of **Escitalopram Oxalate** in methanol.
 - Apply different volumes of the standard solution to the HPTLC plate to obtain a concentration range of 200–1200 ng/spot.
- Sample Preparation from Tablets:
 - Weigh and powder twenty tablets.
 - Transfer an amount of powder equivalent to the labeled claim into a 100 mL volumetric flask containing 50 mL of methanol.
 - Sonicate for 30 minutes and dilute to 100 mL with methanol.
 - Centrifuge the solution, and the supernatant is used for analysis.

- Apply an appropriate volume of the sample solution to the TLC plate.
- Development and Densitometric Analysis:
 - Develop the plate in the saturated chamber.
 - After development, air dry the plate and perform densitometric analysis in absorbance mode at 239 nm.

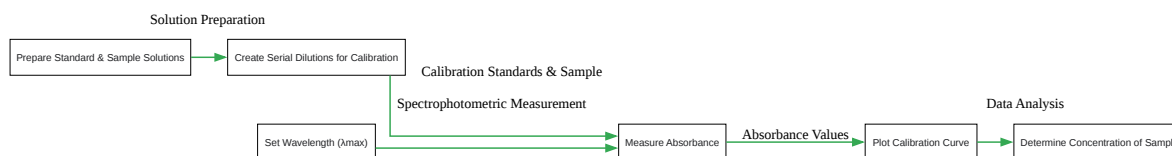
Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: Workflow for **Escitalopram Oxalate** quantification using HPLC.



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Caption: Workflow for UV-Spectrophotometric quantification of Escitalopram.



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Caption: HPTLC workflow for **Escitalopram Oxalate** analysis.

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